Echiumine

概要

説明

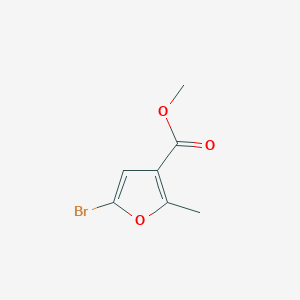

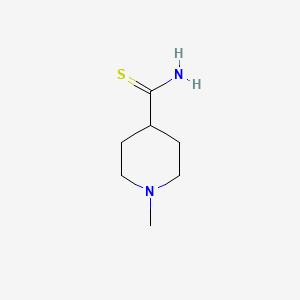

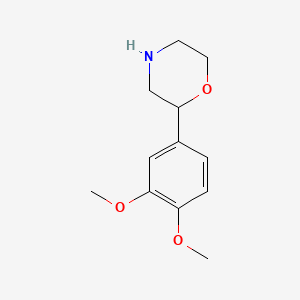

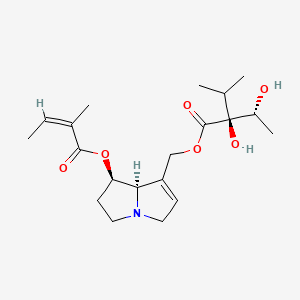

Echiumine is a pyrrolizidine alkaloid found in Echium plantagineum L . It is a primary reference standard with certified absolute purity . The empirical formula is C20H31NO6 .

Molecular Structure Analysis

The molecular formula of Echiumine is C20H31NO6 . The IUPAC name is [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate .

Physical And Chemical Properties Analysis

Echiumine is a solid substance . Its molecular weight is 381.46 g/mol . More specific physical and chemical properties are not provided in the retrieved sources.

科学的研究の応用

Hepatotoxicity Studies

Echiumine is the main pyrrolizidine alkaloid of Echium plantagineum L., a plant domesticated in many countries . It has been used in studies to understand its hepatotoxic effects on rat hepatocytes . The compound, along with its isomers, echihumiline and hydroxymyoscorpine, was found to cause concentration-dependent inhibition of hepatocyte viability .

Toxicity Identification

The identification of toxic isomeric alkaloids in Echium plantagineum L. has been a significant contribution to the field . These alkaloids had been overlooked before in this particular plant material .

Food Safety Regulations

Due to the toxicity of echimidine, it has become a target of the European Food Safety Authority regulations, especially in regard to honey contamination .

Alkaloid Composition Studies

The discovery of echimidine co-eluting with its isomers under standard HPLC acidic conditions has implications for understanding the real alkaloidal composition .

Livestock Health Impact

Echiumine, being a pyrrolizidine alkaloid produced by Echium plantagineum, can cause liver, kidney, and lung damage in mammals . This is particularly relevant for livestock such as horses, sheep, and cattle that may consume sufficient quantities of the plant’s foliage .

Agricultural Impact

Sublethal consumption of Echium plantagineum, which contains echimidine, can lead to serious impacts on wool quality and weight gain in sheep . This has implications for the agricultural industry .

Safety and Hazards

将来の方向性

While specific future directions for Echiumine research are not mentioned in the retrieved sources, it is worth noting that Echiumine’s toxicity has made it a target of regulations, especially in regard to honey contamination . This suggests that future research may focus on mitigating these risks and exploring potential applications of Echiumine in various fields.

作用機序

Echiumine, also known as UNII-TTL6B216YV, is a pyrrolizidine alkaloid isolated from the Echium plantagineum plant . This compound has been studied for its various biological effects, particularly its hepatotoxicity .

Target of Action

Echiumine primarily targets hepatocytes, the main cell type in the liver . These cells play a crucial role in detoxification, protein synthesis, and production of biochemicals necessary for digestion.

Mode of Action

Echiumine interacts with hepatocytes, causing a concentration-dependent inhibition of cell viability .

Biochemical Pathways

Echiumine is part of the pyrrolizidine alkaloids (PAs) group, which are known to affect various biochemical pathways . PAs are produced by plants as a defense mechanism against herbivores .

Pharmacokinetics

Given its hepatotoxic effects, it can be inferred that echiumine is absorbed and distributed to the liver where it exerts its toxic effects .

Result of Action

The primary result of echiumine’s action is hepatotoxicity, or liver damage . In rat hepatocyte primary culture cells, echiumine caused a concentration-dependent inhibition of hepatocyte viability, with IC50 values ranging from 9.26 to 14.14 µg/mL .

Action Environment

The action of echiumine can be influenced by various environmental factors. For instance, the concentration of echiumine in the plant can vary depending on the plant’s growth conditions . Furthermore, the toxicity of echiumine can be influenced by the diet and health status of the individual consuming the plant .

特性

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPTZQHBOWRTF-KJSUXLSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Echiumine | |

CAS RN |

633-16-9 | |

| Record name | Echiumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECHIUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6B216YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of echiumine and where is it found in nature?

A1: Echiumine [] is a pyrrolizidine alkaloid characterized by a retronecine nucleus esterified at the 7-hydroxyl group with angelic acid. The other esterifying acid in echiumine is trachelanthic acid. It was first isolated from Echium plantagineum L., commonly known as Paterson's curse []. This plant, along with other members of the Boraginaceae family like Symphytum officinale (comfrey) [] and Amsinckia intermedia [], have been found to contain echiumine.

Q2: Why are researchers interested in pyrrolizidine alkaloids like echiumine?

A2: Pyrrolizidine alkaloids, including echiumine, are of significant interest due to their potential toxicity [, ]. Notably, these alkaloids exist predominantly as N-oxides in plants []. While the N-oxides themselves might have lower toxicity, they can be metabolized into more toxic forms within the liver []. This metabolic conversion raises concerns regarding the potential health risks associated with consuming plants containing these compounds.

Q3: Are there any links between environmental factors and pyrrolizidine alkaloid concentrations in plants?

A3: Research suggests that environmental stress, particularly water scarcity, can lead to elevated pyrrolizidine-N-oxide levels in certain plant species like Cryptantha crassipes []. This finding highlights the potential influence of environmental factors on the production and accumulation of these alkaloids in plants, which could have implications for herbivores and potentially even human health.

Q4: What analytical techniques are employed to identify and quantify echiumine?

A5: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a key method for analyzing pyrrolizidine alkaloids, including echiumine []. This technique allows for the separation, identification, and quantification of these compounds in complex plant extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)